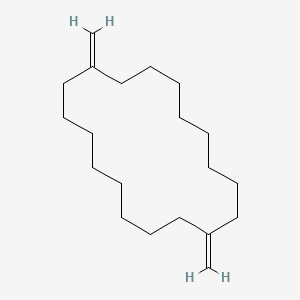
1,10-Dimethylidenecyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Dimethylidenecyclooctadecane is an organic compound characterized by its unique structure, which includes two methylene groups attached to a cyclooctadecane ring
準備方法
The synthesis of 1,10-Dimethylidenecyclooctadecane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the cyclization of a suitable precursor. Common methods include the use of Grignard reagents or organolithium compounds to introduce the methylene groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Catalysts such as palladium or nickel may be used to facilitate the cyclization process.
Industrial Production: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to increase yield and purity. This may include the use of high-pressure reactors and continuous flow systems.
化学反応の分析
1,10-Dimethylidenecyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alkanes.
Substitution: The methylene groups in this compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogens for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alkanes, and various substituted derivatives.
科学的研究の応用
1,10-Dimethylidenecyclooctadecane has several scientific research applications:
Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various organic compounds.
Biology: The compound is used in the study of biological membranes and lipid bilayers due to its hydrophobic nature. It can also be used as a model compound in the study of membrane proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with lipid membranes. It may also have applications in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 1,10-Dimethylidenecyclooctadecane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound primarily interacts with lipid membranes and hydrophobic regions of proteins. Its hydrophobic nature allows it to embed within lipid bilayers, affecting membrane fluidity and permeability.
Pathways Involved: The compound can modulate the activity of membrane-bound enzymes and receptors by altering the local lipid environment. This can lead to changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
1,10-Dimethylidenecyclooctadecane can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,10-Diaminodecane and 1,10-Phenanthroline share structural similarities with this compound. These compounds also contain cyclic structures with functional groups that can undergo similar chemical reactions.
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes two methylene groups attached to a cyclooctadecane ring. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
138152-02-0 |
|---|---|
分子式 |
C20H36 |
分子量 |
276.5 g/mol |
IUPAC名 |
1,10-dimethylidenecyclooctadecane |
InChI |
InChI=1S/C20H36/c1-19-15-11-7-3-5-9-13-17-20(2)18-14-10-6-4-8-12-16-19/h1-18H2 |
InChIキー |
KIYJASBPYREOFW-UHFFFAOYSA-N |
正規SMILES |
C=C1CCCCCCCCC(=C)CCCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
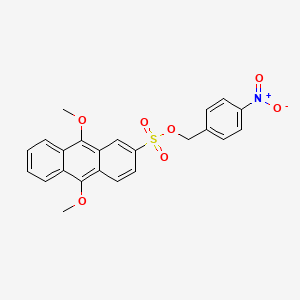
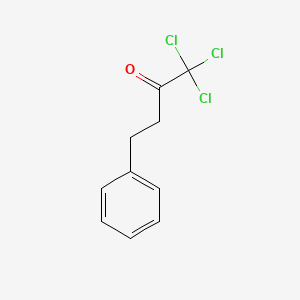


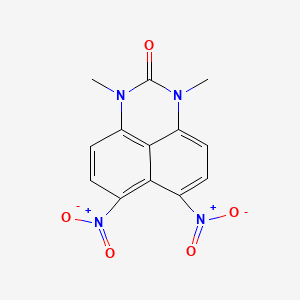
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)


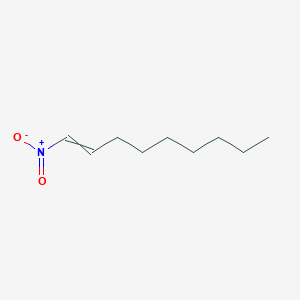
![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)

![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)
